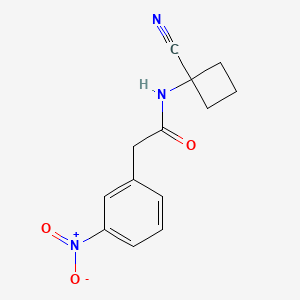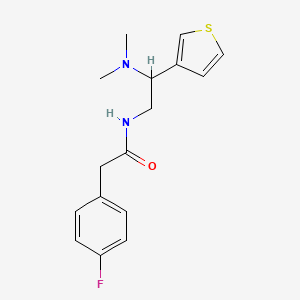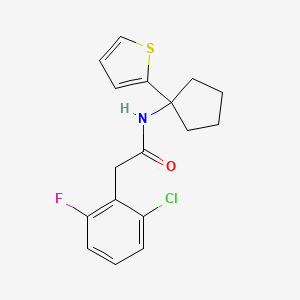
N-(1-cyanocyclobutyl)-2-(3-nitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocyclobutyl)-2-(3-nitrophenyl)acetamide, also known as CCNA, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. CCNA belongs to a class of compounds known as cyclobutanes, which have been shown to possess a range of biological activities.
Wirkmechanismus
The exact mechanism of action of N-(1-cyanocyclobutyl)-2-(3-nitrophenyl)acetamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. N-(1-cyanocyclobutyl)-2-(3-nitrophenyl)acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, and has been proposed as a potential chemotherapy agent.
Biochemical and Physiological Effects:
N-(1-cyanocyclobutyl)-2-(3-nitrophenyl)acetamide has been shown to have a range of biochemical and physiological effects, including the inhibition of tumor growth, the reduction of inflammation, and the alleviation of pain. It has also been shown to have a low toxicity profile, making it a promising candidate for further study.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(1-cyanocyclobutyl)-2-(3-nitrophenyl)acetamide is its low toxicity profile, which makes it a safe compound to work with in lab experiments. However, its potency and specificity may make it difficult to use in certain experiments, and further optimization may be necessary to maximize its effectiveness.
Zukünftige Richtungen
There are several future directions for research on N-(1-cyanocyclobutyl)-2-(3-nitrophenyl)acetamide, including the development of more potent and specific derivatives, the investigation of its mechanism of action, and the evaluation of its efficacy in clinical trials. Additionally, N-(1-cyanocyclobutyl)-2-(3-nitrophenyl)acetamide may have potential applications in other areas, such as the treatment of inflammatory diseases and neurological disorders, and further research in these areas is warranted.
Synthesemethoden
The synthesis of N-(1-cyanocyclobutyl)-2-(3-nitrophenyl)acetamide involves several steps, including the reaction of 3-nitrobenzaldehyde with malononitrile to form 3-nitrophenylacetonitrile. This compound is then reacted with cyclobutanone to form N-(1-cyanocyclobutyl)-2-(3-nitrophenyl)acetamide. The synthesis of N-(1-cyanocyclobutyl)-2-(3-nitrophenyl)acetamide has been optimized to yield high purity and yield, and the compound can be obtained in large quantities.
Wissenschaftliche Forschungsanwendungen
N-(1-cyanocyclobutyl)-2-(3-nitrophenyl)acetamide has been shown to possess a range of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects. It has been studied extensively in vitro and in vivo, and has shown promising results in preclinical studies. N-(1-cyanocyclobutyl)-2-(3-nitrophenyl)acetamide has been shown to inhibit the growth of cancer cells, and has been proposed as a potential therapeutic agent for the treatment of cancer.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclobutyl)-2-(3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c14-9-13(5-2-6-13)15-12(17)8-10-3-1-4-11(7-10)16(18)19/h1,3-4,7H,2,5-6,8H2,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCVTZXQSFWRTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NC(=O)CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-fluorophenoxy)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2418334.png)

![3-Methyl-8-[4-[(3-methylphenyl)methyl]piperazin-1-yl]-7-prop-2-enylpurine-2,6-dione](/img/structure/B2418336.png)
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(3,4-dimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2418337.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-[3-isopropyl-6-(5-methyl-1,2,4-oxadiazol-3-yl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]acetamide](/img/structure/B2418338.png)

![4-[[(5-Fluoropyrimidin-2-yl)amino]methyl]-2,3-dihydrochromen-4-ol](/img/structure/B2418342.png)
![1-(3,4-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2418343.png)

![2-((4-fluorophenyl)thio)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide](/img/structure/B2418350.png)


![7-hydroxy-3-methyl-5-oxo-N-(3,3,5-trimethylcyclohexyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2418354.png)
